molecular formula C23H24BrN3OS B6516702 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 899914-25-1

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B6516702
CAS No.: 899914-25-1
M. Wt: 470.4 g/mol
InChI Key: KLJNVDLWGPDMLU-UHFFFAOYSA-N
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Description

This compound, with the systematic IUPAC name 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide, is a structurally complex molecule featuring a spirocyclic diazaspiro ring system, a 4-bromophenyl substituent, and an acetamide group linked to a 3,4-dimethylphenyl moiety. Its molecular formula is C₂₄H₂₅BrN₃OS, with a molecular weight of 483.45 g/mol . The compound’s design integrates a sulfur-containing bridge (sulfanyl group) between the spirocyclic core and the acetamide side chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3OS/c1-15-5-10-19(13-16(15)2)25-20(28)14-29-22-21(17-6-8-18(24)9-7-17)26-23(27-22)11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJNVDLWGPDMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted acetamides with spirocyclic or aromatic substituents. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings References
Target Compound
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- 1,4-Diazaspiro[4.4]nona-1,3-diene core
- 4-Bromophenyl at position 3
- 3,4-Dimethylphenyl acetamide
483.45 High lipophilicity due to bromine and methyl groups; potential CNS permeability inferred from analogs .
C250-0433
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
- 3,4-Dichlorophenyl acetamide (vs. 3,4-dimethylphenyl) 511.27 Increased halogen content enhances electrophilicity; lower solubility in aqueous media .
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide - Spiro[4.5]deca ring (vs. spiro[4.4]nona)
- 4-Methylphenyl on diazaspiro core
498.43 Larger spiro ring may alter steric hindrance; methyl groups improve metabolic stability .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide - No spirocyclic core
- 3,4-Difluorophenyl acetamide
325.14 Simpler structure with high crystallinity; N–H⋯O hydrogen bonds stabilize packing .
N-(4-Bromophenyl)acetamide - Minimalist structure with 4-bromophenyl and acetamide 214.07 Benchmark for comparative studies; shorter synthesis route (e.g., chloroacetylation) .

Key Observations :

Impact of Halogen Substituents: The 4-bromophenyl group in the target compound and analogs (e.g., C250-0433) contributes to high molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Role of Spirocyclic Systems: The 1,4-diazaspiro[4.4]nona-1,3-diene core in the target compound provides conformational rigidity compared to non-spiro analogs (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide). This rigidity may influence binding specificity in biological systems . Enlarging the spiro ring to spiro[4.5]deca (as in ) introduces additional steric bulk, which could modulate receptor binding kinetics .

Acetamide Modifications :

  • 3,4-Dimethylphenyl vs. 3,4-dichlorophenyl : The methyl groups in the target compound enhance lipophilicity and may reduce metabolic oxidation, whereas dichloro substituents increase electrophilicity and reactivity .
  • Hydrogen-bonding networks : Crystallographic studies of simpler analogs (e.g., N-(4-bromophenyl)acetamide) reveal that N–H⋯O and C–H⋯F interactions stabilize crystal packing, which could correlate with solubility and stability in the solid state .

Synthesis Strategies :

  • The target compound and its analogs are typically synthesized via amide coupling (e.g., HATU-mediated reactions) or spirocyclization protocols .
  • Modifications to the arylacetamide side chain (e.g., chlorination or methylation) are achieved through selective functionalization of precursor anilines or carboxylic acids .

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